Butyl acetate

Catalog No.
S536823
CAS No.
123-86-4
M.F
C6H12O2
CH3COO(CH2)3CH3
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl acetate

CAS Number

123-86-4

Product Name

Butyl acetate

IUPAC Name

butyl acetate

Molecular Formula

C6H12O2
CH3COO(CH2)3CH3
C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3

InChI Key

DKPFZGUDAPQIHT-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C

solubility

1 to 5 mg/mL at 68° F (NTP, 1992)
0.07 M
8.4 mg/mL at 25 °C
In water, 8.33X10+3 mg/L at 25 °C
In water, 6,700 ppm at 25 °C
Soluble in 120 parts water at 25 °C
In water, 14,000 mg/L at 20 °C; 5,000 mg/L at 25 °C
Miscible with alcohol, ether; soluble in most hydrocarbons
Miscible with ethanol, ethyl ether; soluble in acetone, chloroform
Soluble in alcohol, ether, hydrocarbons
Solubility in water, g/100ml at 20 °C: 0.7
miscible with alcohol, ether, propylene glycol; soluble 1 ml in 145 ml water
1%

Synonyms

n-Butyl acetate; NSC 9298; NSC-9298; NSC9298

Canonical SMILES

CCCCOC(=O)C

The exact mass of the compound Butyl acetate is 116.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 5 mg/ml at 68° f (ntp, 1992)0.07 m8.4 mg/ml at 25 °cin water, 8.33x10+3 mg/l at 25 °cin water, 6,700 ppm at 25 °csoluble in 120 parts water at 25 °cin water, 14,000 mg/l at 20 °c; 5,000 mg/l at 25 °cmiscible with alcohol, ether; soluble in most hydrocarbonsmiscible with ethanol, ethyl ether; soluble in acetone, chloroformsoluble in alcohol, ether, hydrocarbons8.4 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 0.7miscible with alcohol, ether, propylene glycol; soluble 1 ml in 145 ml water1%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9298. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. It belongs to the ontological category of acetate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

n-Butyl acetate (CAS: 123-86-4) is a medium-boiling, non-HAP ester solvent universally recognized as the industry benchmark for evaporation rate, defined exactly as 1.0. With its balanced Hansen Solubility Parameters (δD 15.8, δP 3.7, δH 6.3), it provides quantified solvency for nitrocellulose, acrylics, and polyurethanes. Procurement teams prioritize n-butyl acetate for its specific combination of medium volatility, low moisture absorption (~0.7 g/100 mL), and urethane-grade purity, making it the foundational solvent for automotive clearcoats, industrial wood finishes, and precision extraction processes [1].

Substituting n-butyl acetate with lighter esters like ethyl acetate or structural isomers like isobutyl acetate fundamentally alters the thermodynamic and kinetic behavior of a formulation. Faster-evaporating substitutes like ethyl acetate rapidly cool the substrate during application, drawing in atmospheric moisture that causes 'blushing' (cloudiness) and poor film leveling. Conversely, substituting with aromatic hydrocarbons like toluene introduces severe regulatory compliance issues (HAP status) and toxicity risks. In moisture-sensitive polyurethane systems, using solvents with higher water miscibility prematurely reacts with isocyanate crosslinkers, destroying batch viability [1].

Evaporation Kinetics and Film Defect Prevention

n-Butyl acetate serves as the universal ASTM reference standard for solvent evaporation, defined exactly at 1.0. In contrast, ethyl acetate evaporates over four times faster (rate = 4.1). This rapid volatilization of ethyl acetate induces a sharp temperature drop at the coating surface, causing atmospheric moisture condensation known as 'blushing,' and prevents adequate polymer leveling, leading to 'orange peel' defects. n-Butyl acetate's controlled release allows the required open time for defect-free finishes [1].

Evidence DimensionRelative Evaporation Rate (n-BuAc = 1.0)
Target Compound Data1.0
Comparator Or BaselineEthyl Acetate (4.1)
Quantified DifferenceEthyl acetate evaporates 4.1x faster than n-butyl acetate.
ConditionsStandard ASTM D3539 evaporation testing at 25°C.

Ensures flawless high-gloss finishes in automotive and architectural coatings, eliminating costly rework caused by moisture blushing.

Flash Point and Industrial Handling Safety

While isobutyl acetate is often considered a close structural substitute, it possesses a lower closed-cup flash point of 18°C compared to n-butyl acetate's 22°C. Ethyl acetate is even more hazardous with a flash point of -4°C. The elevated flash point of n-butyl acetate provides a critical safety buffer in industrial spray booths and high-temperature manufacturing environments, reducing the regulatory and infrastructure burden associated with highly volatile flammable liquids [1].

Evidence DimensionClosed-Cup Flash Point
Target Compound Data22°C (72°F)
Comparator Or BaselineIsobutyl Acetate (18°C) and Ethyl Acetate (-4°C)
Quantified Differencen-Butyl acetate offers a 4°C higher flash point than its isobutyl isomer and a 26°C higher flash point than ethyl acetate.
ConditionsStandard closed-cup flammability testing.

Lowers fire risk and compliance overhead in large-scale industrial storage and application facilities.

Water Miscibility and 2K Polyurethane Compatibility

In two-component (2K) polyurethane formulations, solvent moisture content is strictly controlled because water reacts with isocyanate hardeners to form carbon dioxide gas, causing pinholing. n-Butyl acetate exhibits very low water solubility (~0.7 g/100 mL at 20°C), making it highly resistant to atmospheric moisture absorption during storage. In contrast, ethyl acetate absorbs up to 8.3 g/100 mL of water, posing a severe risk to the pot life and structural integrity of urethane systems [1].

Evidence DimensionWater Solubility at 20°C
Target Compound Data~0.7 g/100 mL
Comparator Or BaselineEthyl Acetate (~8.3 g/100 mL)
Quantified Differencen-Butyl acetate absorbs nearly 12x less water than ethyl acetate.
ConditionsAqueous saturation limit at 20°C.

Prevents premature isocyanate crosslinking and gas-bubble defects in premium 2K polyurethane coatings and adhesives.

Hansen Solvency and Non-HAP Regulatory Compliance

Toluene is a traditional workhorse solvent but is heavily regulated as a Hazardous Air Pollutant (HAP) with severe neurotoxicity. n-Butyl acetate (HSP: δD 15.8, δP 3.7, δH 6.3) provides comparable dispersive and enhanced polar solvency power compared to toluene (HSP: δD 18.0, δP 1.4, δH 2.0) for acrylics and modified alkyds without triggering HAP reporting requirements. This allows procurement teams to substitute toxic aromatics while maintaining the required dilution ratios and polymer compatibility [1].

Evidence DimensionHazardous Air Pollutant (HAP) Status & Solvency
Target Compound DataNon-HAP (δD 15.8, δP 3.7, δH 6.3)
Comparator Or BaselineToluene (HAP-listed, δD 18.0, δP 1.4, δH 2.0)
Quantified DifferenceEliminates HAP emissions while providing a broader hydrogen-bonding and polar solvency window.
ConditionsHansen Solubility Parameter mapping for resin dissolution.

Enables formulators to meet stringent environmental regulations (e.g., CARB) without sacrificing the solvency power required for high-performance resins.

Premium Automotive OEM and Refinish Clearcoats

Leveraging its benchmark 1.0 evaporation rate to ensure controlled flow, leveling, and high Distinctness of Image (DOI) without blushing .

Moisture-Sensitive 2K Polyurethane Formulations

Utilizing its low water solubility (~0.7 g/100 mL) and urethane-grade purity to prevent isocyanate degradation and pinholing defects .

HAP-Free Industrial Wood and Furniture Lacquers

Replacing toluene and xylene to meet strict indoor air quality and worker safety regulations while maintaining required nitrocellulose solvency .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Butyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 72 - 88°F. Density 7.4 lb / gal (less than water). Hence floats on water. Vapors heavier than air.
Liquid; OtherSolid; WetSolid; WetSolid, Liquid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless, mobile liquid with a strong fruity odour
Colorless liquid with a fruity odor.

Color/Form

Colorless liquid

XLogP3

1.8

Exact Mass

116.0837

Boiling Point

259.7 °F at 760 mm Hg (NTP, 1992)
126.1 °C
126.0 °C
126 °C
258°F

Flash Point

72 °F (NTP, 1992)
72 °F (22 °C) (Closed cup)
22 °C c.c.
72°F

Vapor Density

4 (NTP, 1992) (Relative to Air)
4.0 (Air = 1)
Relative vapor density (air = 1): 4.0
4

Density

0.875 at 68 °F (USCG, 1999)
d204 0.88
0.8825 g/cu cm at 20 °C
Relative density (water = 1): 0.88
0.876-0.880
0.88

LogP

1.78 (LogP)
1.78
log Kow = 1.78
1.82

Odor

Strong fruity odor
Sweet
Fruity odo

Appearance

Solid powder

Melting Point

-108.2 °F (NTP, 1992)
-78.0 °C
Fp -77 °
-77 °C
-77°C
-78 °C
-107°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

464P5N1905

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Use and Manufacturing

IDENTIFICATION: n-Butyl acetate is a colorless liquid. It has a sweet, fruity odor and tastes a little like banana. It is very soluble in water. n-Butyl acetate is found naturally in some fruits and plants. It is a component of tobacco and tobacco smoke. USE: n-Butyl acetate is an important commercial chemical. It is used to make lacquers, artificial leather, photographic films, plastics and as a solvent. It is approved for use in food packaging. It is an ingredient in nail polish and home repair products such as tile caulk. EXPOSURE: Workers that use n-butyl acetate may breathe in vapors or have direct skin contact. The general population may be exposed by breathing air and using consumer products such as tile caulks and nail polishes, eating some foods and smoking cigarettes. If n-butyl acetate is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Eye, nose, and throat irritation, cough, dizziness, and headache have been reported in humans following inhalation exposure to n-butyl acetate. At very high levels, difficulty breathing, weakness, drowsiness, and unconsciousness have occurred. Skin irritation has been reported with repeated skin exposure. Direct exposure to the eyes resulted in redness and pain. No evidence of infertility, abortion, or birth defects was observed in laboratory animals exposed to low to moderate doses of n-butyl acetate via inhalation before and/or during pregnancy. Decreased offspring weight and delayed bone development were observed at extremely high doses that caused toxicity in the mother (loss of maternal weight, anorexia, decrease weights of the liver and thymus, death of some animals). Data on the potential for n-butyl acetate to cause cancer in laboratory animals were not available. The potential for n-butyl acetate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

10 mm Hg at 68 °F (NTP, 1992)
11.51 mmHg
11.5 mm Hg at 25 °C /ext/
Vapor pressure, kPa at 20 °C: 1.2
10 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

123-86-4

Wikipedia

Butyl acetate

Biological Half Life

Metabolism studies with male Sprague Dawley rats using radioactive labelled n-butyl acetate indicated that n-butyl acetate was very rapidly eliminated from the blood (biphasic elimination; half life = 0.41 min).
... When n-butyl acetate was added to human blood samples the ... /half-life/ for hydrolysis was 4 minutes. ...

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree
Cosmetics -> Solvent

Methods of Manufacturing

Prepared from acetic acid and butyl alcohol ... .
Esterification of butanol and acetic acid produces butyl acetate. The catalyst is sulfuric acid. The removal of water by azeotropic separation forces the reaction to completion. The acid catalyst is neutralized and the ester purified by distillation.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Furniture and related product manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Services
Textiles, apparel, and leather manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
Acetic acid, butyl ester: ACTIVE
A new lipase preparation from Rhizopus oryzae was used to catalyze the esterification reaction between acetic acid and butanol to produce butyl acetate ester (pineapple flavor). This flavor compound can be used in food, cosmetic and pharmaceutical industries. Only 3% of butyl acetate was obtained when free lipase was used in the synthesis containing only the substrates. In contrast, the conversion yield reached 25% when immobilized lipase was used under the same conditions. The synthesis of butyl acetate catalyzed by immobilized lipase in nonconventional media was optimized. A maximum conversion yield of 60% in a solvent-free system was obtained under the following conditions: amount of immobilized lipase, 500 IU; amount of initially added water, 45%; acetic acid/butanol molar ratio, 1:1; and in incubation temperature, 37 °C. Immobilized lipase could be repeatedly used for three cycles without a decrease in synthesis activity. The production of butyl acetate esters by immobilized R. oryzae lipase was also studied in the presence of organic solvents. Compared with a solvent-free system, the synthesis activity was improved in the presence of heptane and hexane with conversion yields of 80% and 76%, respectively. However, solvent-free systems tend to purify more easily the products without any toxicity and inflammability problems.

Analytic Laboratory Methods

Method: NIOSH 1450, Issue 3; Procedure: gas chromatography with flame ionization; Analyte: n-butyl acetate; Matrix: air; Detection Limit: 0.9 ug/sample.
Method: OSHA 1009; Procedure: gas chromatography with flame ionization detector; Analyte: n-butyl acetate; Matrix: air; Detection Limit: 23.5 picograms.
The US EPA has proposed methods for analysis of volatile priority pollutants by gas chromatography/mass spectroscopy using purge-and-trap techniques. n-Butyl acetate was evaluated. The detection limit was less than 10 ppb.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

The effects of combined exposure to n-butyl alcohol and n-butyl acetate on rotarod performance and hot plate behavior in rats and respiratory rate in mice were investigated in the condition of an acute inhalation experiment. Rotarod performance and hot-plate behavior were tested in rats exposed to various concentrations of n-butyl alcohol, n-butyl acetate and their mixture consisting of 50 vol-% n-butyl alcohol and 50 vol-% n-butyl acetate immediately after termination of a 4 hr exposure period. The respiratory rate in mice was recorded continuously before the exposure to solvents, during 6 min of exposure and 6 min after termination of exposure using whole body plethysmographic method. Mice were exposed to vapors of single solvents and their 50:50 vol-% mixture. Both solvents and their mixture caused concentration-dependent disturbances of rotarod performance in rat. The medial effective concentration (EC50) for the effect amounted to 7559 ppm, 8339 ppm, and 10,672 ppm for n-butyl alcohol, n-butyl acetate and their mixture, respectively. Both solvents and their mixture decreased sensitivity to the pain and changes were concentration -dependent. In condition of combined exposure the results obtained in rotarod and hot-plate behavior test indicate the summation of individual solvent effects. The tested solvents resulted in concentration-dependent decrease in respiratory rate in mice. n-Butyl alcohol produced maximal decrease in respiratory rate in the first minute of exposure whereas n-butyl acetate in the sixth minute.
Adult female SPF rats (strain: Sprague-Dawley) were treated with 790 mg ethanol/kg body weight by intraperitoneal injection 30 minutes after the beginning of a 5-hr-inhalation of about 1,000 ppm n-butyl acetate in air via a tracheotomy tube (under urethane anesthesia). The elimination of the ethanol from blood which was increased to about 24 mmol/L (1.1%, g/v) was not delayed during the initial linear phase as compared to control (ethanol treatment without inhalation of n-butyl acetate). During inhalation approximately 24 mumol n-butyl acetate/L were measured in blood without ethanol treatment and approximately 52 mumol n-butanol/L as a metabolite of n-butyl acetate. The n-butanol content in blood was doubled under ethanol treatment. This increase is explained by substrate competition of both alcohols at the alcohol dehydrogenase with ethanol excess.
... The developmental toxic potential ... was examined in Sprague-Dawley rats following whole body inhalation exposure, 6 hr /per/ day, from day 6 to 20 of gestation. ... The developmental toxic effects of simultaneous exposures to ethylbenzene (EB) and /n-butyl acetate/ BA, or to toluene (TOL) and BA were evaluated. Pregnant rats were administered EB (0, 250 or 1000 ppm) and BA (0, 500 or 1500 ppm), or TOL (0, 500 or 1500 ppm) and BA (0, 500, 1500 ppm), separately and in combinations, using a 2 x 2 factorial design. The maternal weight gain was reduced after exposure to 1000 ppm EB, to 1500 ppm BA, or to 1500 ppm TOL, either alone or in binary combinations. A significant reduction of fetal weight was associated with exposure to 1000 ppm EB alone, to either mixtures of EB with BA, or to 1500 ppm TOL alone or combined with BA at either concentration. No embryolethal or teratogenic effects were observed whatever the exposure. There was no evidence of interaction between EB and BA or between TOL and BA in causing maternal or developmental effects.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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